(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHOXYPHENYL)IMINO]-3-(2-METHYLPROPYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Overview
Description
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHOXYPHENYL)IMINO]-3-(2-METHYLPROPYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazinane ring, chloro(difluoro)methoxy and methoxyphenyl groups, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHOXYPHENYL)IMINO]-3-(2-METHYLPROPYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves multiple steps, including the formation of the thiazinane ring and the introduction of the chloro(difluoro)methoxy and methoxyphenyl groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chloro(difluoro)methoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHOXYPHENYL)IMINO]-3-(2-METHYLPROPYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHOXYPHENYL)IMINO]-3-(2-METHYLPROPYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include those with thiazinane rings and chloro(difluoro)methoxy or methoxyphenyl groups. Examples include:
- N’-(3-chloro-4-methoxy-phenyl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine
- 4-methoxyphenylboronic acid
- 3-methoxyphenylboronic acid
Compared to these compounds, (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHOXYPHENYL)IMINO]-3-(2-METHYLPROPYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE offers unique structural features and reactivity, making it valuable for specific research applications.
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-(4-methoxyphenyl)imino-3-(2-methylpropyl)-4-oxo-1,3-thiazinane-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClF2N3O4S/c1-14(2)13-29-20(30)12-19(34-22(29)28-16-4-8-17(32-3)9-5-16)21(31)27-15-6-10-18(11-7-15)33-23(24,25)26/h4-11,14,19H,12-13H2,1-3H3,(H,27,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBLHNRSESQCLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClF2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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